N-[1-(4-methylphenyl)ethyl]thiophene-3-carboxamide
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Overview
Description
“N-[1-(4-methylphenyl)ethyl]thiophene-3-carboxamide” is a chemical compound that belongs to the class of thiophene derivatives . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods. For instance, thieno[3,2-d]pyrimidin-4-ones were synthesized in excellent yields (80-98%) by heating the respective thiophene-2-carboxamides in formic acid . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is another method that produces aminothiophene derivatives .Chemical Reactions Analysis
Thiophene-based analogs have been used in the synthesis of a wide range of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Physical And Chemical Properties Analysis
Thiophene, the core structure of “N-[1-(4-methylphenyl)ethyl]thiophene-3-carboxamide”, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Facile Synthesis Techniques
The synthesis of thiophene derivatives through facile and efficient methods has been a subject of research. For example, a study described a four-component Gewald reaction under organocatalyzed aqueous conditions, efficiently forming 2-amino-3-carboxamide derivatives of thiophene, showcasing the compound's role in novel synthetic pathways (Abaee & Cheraghi, 2013). Another research effort detailed the highly efficient synthesis of 1,5-benzodiazepine derivatives from thiophene aldehydes, underscoring the utility of thiophene derivatives in creating complex molecular structures (Li & Wang, 2014).
Antiproliferative and Antimicrobial Applications
Thiophene derivatives exhibit significant biological activities, including antiproliferative effects against cancer cell lines. Research on novel thiophene and thienopyrimidine derivatives demonstrated remarkable activity against breast and colon cancer cell lines, highlighting the therapeutic potential of these compounds (Ghorab et al., 2013). Additionally, certain thiophene-Schiff bases and their metal complexes were studied for their antibacterial properties, further illustrating the compound's versatility in addressing various biological challenges (Altundas et al., 2010).
Material Science and Optical Properties
In material science, thiophene derivatives have shown promise due to their unique optical properties. For instance, donor-acceptor substituted thiophene dyes were synthesized and characterized for enhanced nonlinear optical limiting, indicating their potential applications in photonic or optoelectronic devices (Anandan et al., 2018).
Heterocyclic Chemistry and Molecular Docking Studies
The versatility of thiophene derivatives extends to heterocyclic chemistry, where they serve as key intermediates in synthesizing various heterocyclic compounds. A study demonstrated the synthesis and molecular docking studies of thiophene-2-carboxamide Schiff base derivatives, exploring their role as inhibitors for enzymes like acetylcholinesterase and butyrylcholinesterase, indicating their potential in treating neurological disorders (Kausar et al., 2021).
Future Directions
Thiophene-based analogs have been attracting a growing number of scientists as a potential class of biologically active compounds . They are remarkably effective compounds with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
N-[1-(4-methylphenyl)ethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-10-3-5-12(6-4-10)11(2)15-14(16)13-7-8-17-9-13/h3-9,11H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKALFRRWXZJMEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-methylphenyl)ethyl]thiophene-3-carboxamide |
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